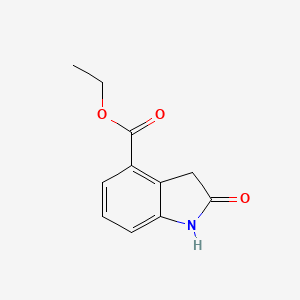

Ethyl 2-oxoindoline-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-oxoindoline-4-carboxylate is a chemical compound with the empirical formula C11H11NO3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of Ethyl 2-oxoindoline-4-carboxylate and its derivatives has been a subject of interest in various studies . For instance, one study describes the development of a compound as a heterocyclic enol containing a Michael acceptor that participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .

Chemical Reactions Analysis

Ethyl 2-oxoindoline-4-carboxylate has been involved in various chemical reactions. For example, one study describes its use in a photocatalytic reaction . Another study discusses its role in the development of a heterocyclic enol containing a Michael acceptor that participates in an Ugi-type multicomponent condensation .

Physical And Chemical Properties Analysis

Ethyl 2-oxoindoline-4-carboxylate is a solid substance . Its empirical formula is C11H11NO3, and it has a molecular weight of 205.21 .

Applications De Recherche Scientifique

Antitumor Agents

Ethyl 2-oxoindoline-4-carboxylate has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle and Apoptosis Regulation

The compounds derived from Ethyl 2-oxoindoline-4-carboxylate have shown effects on cell cycle and apoptosis . The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Biological Potential of Indole Derivatives

Ethyl 2-oxoindoline-4-carboxylate, being an indole derivative, is part of a group of compounds that have shown diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

1,3-Dipolar Cycloaddition Reactions

Ethyl 2-oxoindoline-4-carboxylate has been used in 1,3-dipolar cycloaddition reactions . The regio- and stereoselectivity of these reactions with 2-(2-oxoindoline-3-ylidene)acetates were investigated, resulting in the synthesis of a series of novel 5-spiroisoxazolidines .

Synthesis of Novel Small Molecules

Ethyl 2-oxoindoline-4-carboxylate has been used in the synthesis of novel small molecules activating procaspase-3 . This is part of the search for new anticancer agents .

Cytotoxicity Assay

Ethyl 2-oxoindoline-4-carboxylate derived compounds have been used in cytotoxicity assays . These assays have been performed on three human cancer cell lines: colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) .

Mécanisme D'action

Target of Action

Ethyl 2-oxoindoline-4-carboxylate, also known as ethyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a compound that has been studied for its potential antitumor properties . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating cell cycle and apoptosis, processes linked to normal cellular growth and death .

Mode of Action

The compound interacts with its targets by activating procaspase-3, a key enzyme regulating apoptosis responses . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound’s mode of action is primarily through the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The extrinsic pathway is triggered by external signals, while the intrinsic pathway is activated by internal signals, both leading to apoptosis. The compound’s effect on these pathways results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 2-oxoindoline-4-carboxylate are not available, the synthesis of indole derivatives, including 2-oxoindoline compounds, continues to be a significant area of research due to their biological importance . These compounds have shown various biologically vital properties and have been used in the treatment of various disorders .

Propriétés

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-4-3-5-9-8(7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMGWMROASQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CC(=O)NC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxoindoline-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)